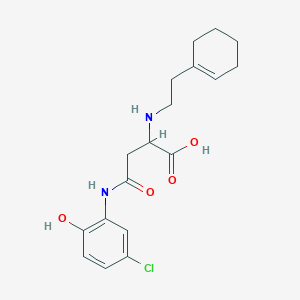
4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl ring, a hydroxy group, and a butanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One possible route could include:
Nitration and Reduction: Starting with a chlorinated phenol, nitration followed by reduction can introduce the amino group.
Amidation: The amino group can then be reacted with a suitable carboxylic acid derivative to form the amide bond.
Cyclohexene Introduction: The cyclohexene moiety can be introduced via a Heck reaction or similar coupling reaction.
Final Assembly: The final steps would involve the formation of the butanoic acid moiety through appropriate carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Coupling Reactions: The cyclohexene moiety can participate in coupling reactions such as Heck or Suzuki reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd-C (Hydrogenation with palladium on carbon).
Substitution: Nucleophiles like NaOH (Sodium hydroxide) or NH3 (Ammonia).
Coupling Reactions: Catalysts like Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chloro group could yield a variety of substituted phenyl derivatives.
科学研究应用
4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid may have applications in:
Medicinal Chemistry: Potential use as a drug candidate or intermediate in drug synthesis.
Organic Synthesis: Use as a building block for more complex molecules.
Materials Science:
作用机制
The mechanism of action of 4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the biological context and the specific targets.
相似化合物的比较
Similar Compounds
4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohexyl)ethyl)amino)-4-oxobutanoic acid: Similar structure but with a fully saturated cyclohexyl group.
4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxopentanoic acid: Similar structure but with an additional carbon in the butanoic acid chain.
Uniqueness
The presence of the cyclohex-1-en-1-yl group and the specific arrangement of functional groups in 4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid may confer unique chemical and biological properties compared to similar compounds. These differences could affect its reactivity, stability, and interactions with biological targets.
属性
分子式 |
C18H23ClN2O4 |
|---|---|
分子量 |
366.8 g/mol |
IUPAC 名称 |
4-(5-chloro-2-hydroxyanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H23ClN2O4/c19-13-6-7-16(22)14(10-13)21-17(23)11-15(18(24)25)20-9-8-12-4-2-1-3-5-12/h4,6-7,10,15,20,22H,1-3,5,8-9,11H2,(H,21,23)(H,24,25) |
InChI 键 |
ZPHMXHGRMNFKMI-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=CC1)CCNC(CC(=O)NC2=C(C=CC(=C2)Cl)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2,4,5-Trichlorophenyl)sulfonyl]morpholine](/img/structure/B15105834.png)
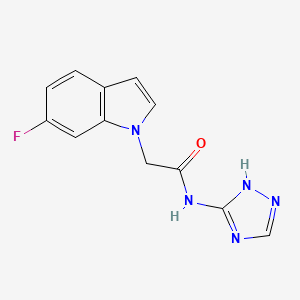
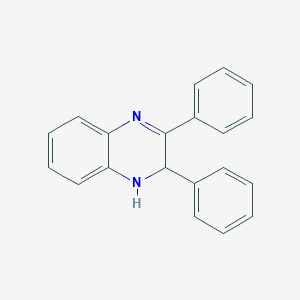
![N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B15105860.png)
![N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B15105873.png)
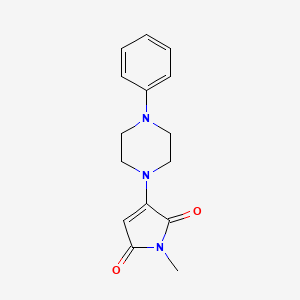
![1,3,6-trimethyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15105884.png)
![1-(4-Benzylpiperazin-1-yl)-2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propan-1-one](/img/structure/B15105894.png)
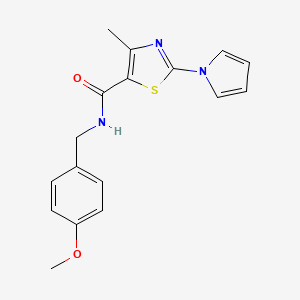
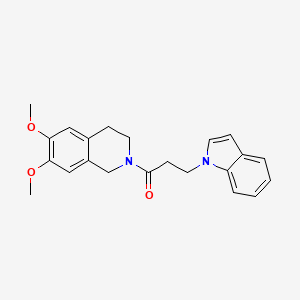
![N-(4-methoxyphenyl)-2-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B15105920.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B15105926.png)
![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)-2-p henylacetamide](/img/structure/B15105930.png)
![2-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B15105931.png)
